Lysine-methotrexate

Overview

Description

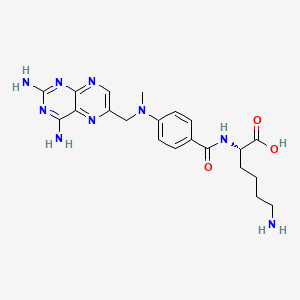

Lysine-methotrexate is a conjugate of the anticancer drug methotrexate (MTX) and the amino acid lysine . The conjugation of methotrexate to poly (L-lysine) markedly increases its cellular uptake and offers a new way to overcome drug resistance related to deficient transport .

Synthesis Analysis

To enhance its delivery to the brain, MTX was reversibly conjugated with L-Lysine by an amide linkage .

Molecular Structure Analysis

The structure of the prodrug was confirmed by 1H-NMR, 13C-NMR, and Mass . The m/e (mass to charge ratio) fragment was found at [M+H] 711.32 in Mass spectra .

Chemical Reactions Analysis

The conjugation of methotrexate to lysine involves the reaction of an activated carboxylic acid moiety with a lysine residue, resulting in an amide bond linkage between the antibody and the payload .

Physical And Chemical Properties Analysis

The lysine-methotrexate conjugate is a light yellow solid with a yield of 55% and a melting point of 173.89 C. The elemental analysis for C32H46N12O7 calculated C (54.07%), H (6.52%), N (23.65%) and found C (54.05%), H (6.56%), N (23.70%) .

Scientific Research Applications

Enhanced Brain Delivery

Lysine-methotrexate has been developed to improve the delivery of methotrexate (MTX), an anticancer drug, to the brain . Methotrexate has poor permeability across the blood-brain barrier (BBB), which makes it unsuitable for brain tumor applications . By creating a reversible conjugate with lysine, the brain availability and scope of application of methotrexate was improved .

Utilization of Endogenous Transport Systems

The development of the lysine-methotrexate conjugate capitalized on the endogenous transport system of lysine at the BBB . This approach leverages the body’s natural systems to enhance drug delivery.

Stability and Metabolic Studies

The lysine-methotrexate conjugate has been found to be stable at physiological pH . This stability allows the conjugate to circulate adequately to release methotrexate slowly in the brain .

In Vivo Biodistribution Studies

In vivo distribution studies using a 99mTc radioisotope have shown that the lysine-methotrexate prodrug significantly increased the level of methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .

Advanced Spectroscopy Techniques

The lysine-methotrexate conjugate has been characterized using advanced spectroscopy techniques, including IR, NMR, and MS . These techniques confirmed the structure of the prodrug .

Enhanced Brain Permeability

The brain permeability of methotrexate was significantly enhanced by the lysine-methotrexate conjugate . This improvement could potentially increase the effectiveness of methotrexate in treating brain tumors.

Mechanism of Action

Target of Action

Lysine-Methotrexate is a conjugate of the anticancer drug Methotrexate (MTX) and the amino acid Lysine . The primary target of Methotrexate is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition leads to the suppression of inflammation and prevention of cell division .

Mode of Action

Methotrexate competitively inhibits DHFR, an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to a decrease in purine and pyrimidine synthesis, inhibiting cell proliferation, especially in cells like T-lymphocytes . The conjugation of Methotrexate with Lysine enhances its delivery to the brain by capitalizing on the endogenous transport system of Lysine at the blood-brain barrier .

Biochemical Pathways

Methotrexate impacts the expression and activity of conserved metabolic pathways . It alters the human gut microbiota, leading to shifts in the gut microbiota associated with the clinical drug response . Methotrexate also interrupts the DNA synthesis, which has been widely used in many forms of cancer .

Pharmacokinetics

It’s known that methotrexate has poor permeability across the blood-brain barrier (bbb), making it unsuitable for brain tumor applications . The conjugation of Methotrexate with Lysine improves its brain availability and scope of application .

Result of Action

The molecular and cellular effects of Lysine-Methotrexate involve reducing cell proliferation, increasing the rate of apoptosis of T cells, altering the expression of cellular adhesion molecules, influencing the production of cytokines, and affecting humoral responses and bone formation . The conjugate significantly increases the level of Methotrexate in the brain when compared with the pharmacokinetic parameter of the parent drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lysine-Methotrexate. For instance, the gut microbiota can be altered by Methotrexate, which can impact the drug’s response . .

Safety and Hazards

Future Directions

Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .

properties

IUPAC Name |

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJQLWAFDLUGV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001221 | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysine-methotrexate | |

CAS RN |

80407-56-3 | |

| Record name | Lysine-methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

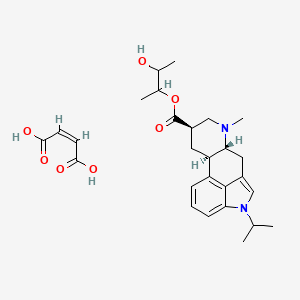

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)

![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)

![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)